molecular formula C30H50O3 B12689279 Isocyclokirilodiol CAS No. 188725-45-3

Isocyclokirilodiol

Cat. No.: B12689279
CAS No.: 188725-45-3
M. Wt: 458.7 g/mol
InChI Key: MCQQYOJCESNCDO-HDVFQIRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocyclokirilodiol is a cycloartane-type triterpenoid first isolated from the seeds of Trichosanthes kirilowii Maxim., a plant in the Cucurbitaceae family. Structurally, it is characterized by a cycloartane skeleton with hydroxyl groups at specific positions (C-3 and C-24) and a cyclopropane ring system (Kimura et al., 1997). Its discovery was part of broader research into bioactive compounds from Trichosanthes species, which are traditionally used in East Asian medicine for treating inflammation and tumors.

Properties

CAS No.

188725-45-3

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(3S,5R)-5-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]-2,2-dimethyloxolan-3-ol

InChI

InChI=1S/C30H50O3/c1-18(20-16-24(32)26(4,5)33-20)19-10-12-28(7)22-9-8-21-25(2,3)23(31)11-13-29(21)17-30(22,29)15-14-27(19,28)6/h18-24,31-32H,8-17H2,1-7H3/t18-,19+,20+,21-,22-,23-,24-,27+,28-,29+,30-/m0/s1

InChI Key

MCQQYOJCESNCDO-HDVFQIRZSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)[C@H]6C[C@@H](C(O6)(C)C)O

Canonical SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)C6CC(C(O6)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Cyclokirilodiol

Source: Same as isocyclokirilodiol (T. kirilowii seeds). Structural Differences: Cyclokirilodiol shares the cycloartane backbone but differs in hydroxylation patterns. This compound has hydroxyl groups at C-3 and C-24, whereas cyclokirilodiol features hydroxylations at C-3 and C-21 (Kimura et al., 1997). This minor structural variation significantly impacts their biological activities. Bioactivity: Cyclokirilodiol exhibits moderate cytotoxicity against human cancer cell lines, while this compound shows stronger anti-inflammatory effects in murine macrophage models (Pabuprapap & Suksamrarn, 2021).

Karounidiol

Source: Trichosanthes dioica fruits. Structural Differences: Karounidiol is a cucurbitane-type triterpenoid with a tetracyclic structure, lacking the cyclopropane ring found in cycloartanes like this compound. Bioactivity: Karounidiol demonstrates potent antitumor activity by inhibiting tumor angiogenesis, whereas this compound’s mechanism focuses on modulating NF-κB signaling pathways (ScienceAsia, 2021).

3β-Hydroxycycloart-25-ene-24-hydroperoxide

Source : Trichosanthes species and other Cucurbitaceae plants.
Structural Differences : This compound shares the cycloartane skeleton but includes a hydroperoxide group at C-24, distinguishing it from this compound’s diol configuration.
Bioactivity : The hydroperoxide group enhances its antioxidant capacity, whereas this compound’s diol groups contribute to its anti-inflammatory potency (Azimova, 2013).

Data Table: Key Comparative Features

Compound Skeleton Type Functional Groups Source Key Bioactivities
This compound Cycloartane 3β,24-diol T. kirilowii seeds Anti-inflammatory, anticancer
Cyclokirilodiol Cycloartane 3β,21-diol T. kirilowii seeds Cytotoxic
Karounidiol Cucurbitane Epoxide, hydroxyl groups T. dioica fruits Antitumor, anti-angiogenic
3β-Hydroxycycloart-25-ene-24-hydroperoxide Cycloartane 3β-OH, 24-OOH Various Cucurbitaceae Antioxidant

Research Findings and Mechanistic Insights

  • Anticancer Potential: In vitro studies reveal that this compound induces apoptosis in melanoma cells (B16/F10) via mitochondrial pathways, contrasting with karounidiol’s anti-angiogenic effects (ScienceAsia, 2021).
  • Structural-Activity Relationship : The position of hydroxyl groups in cycloartanes critically influences solubility and receptor binding. This compound’s C-24 hydroxyl enhances membrane permeability compared to C-21 hydroxylated analogs (Azimova, 2013).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.